molecular formula C5H4BrIN2 B11836250 5-Bromo-2-iodo-3-methylpyrazine

5-Bromo-2-iodo-3-methylpyrazine

Cat. No.: B11836250
M. Wt: 298.91 g/mol
InChI Key: DWPCUQHAWFUFAG-UHFFFAOYSA-N
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Description

Overview of Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. nih.govbritannica.com This fundamental structure, a diazine isomer, is a cornerstone in the synthesis of a wide array of complex molecules. mdpi.com The pyrazine ring is found in numerous natural products, contributing to the flavor and aroma of many foods. nih.gov Beyond its natural occurrence, the pyrazine scaffold is of paramount importance in medicinal chemistry, forming the core of various therapeutic agents. nih.govmdpi.commdpi.com Marketed drugs containing the pyrazine moiety are used as anticancer agents, diuretics, and antidiabetic treatments. mdpi.comnih.gov The arrangement of the nitrogen atoms in the pyrazine ring influences its electronic properties, making it a versatile building block in the development of new pharmaceuticals and functional materials. mdpi.com

The Strategic Role of Halogenated Pyrazine Derivatives in Chemical Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrazine ring dramatically expands its synthetic utility and can significantly modulate the biological activity of the resulting derivatives. nih.gov Halogenated pyrazines serve as key intermediates in a variety of chemical transformations, particularly in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The nature of the halogen and its position on the pyrazine ring are crucial. The varying reactivity of different halogens (e.g., the higher reactivity of iodine compared to bromine in many cross-coupling reactions) allows for selective, stepwise functionalization of polyhalogenated pyrazines. This regioselective synthesis is a powerful tool for creating a diverse library of compounds from a single, versatile starting material. researchgate.net Furthermore, the presence of halogens can enhance the biological activity of a molecule through various mechanisms, including improved binding to target proteins and altered metabolic stability. chemrxiv.org

Rationale for Investigating 5-Bromo-2-iodo-3-methylpyrazine in Academic Contexts

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its investigation in academic and industrial research can be inferred from the well-established principles of medicinal and synthetic chemistry. The structure of this compound is particularly noteworthy for several reasons.

Firstly, it is a dihalogenated pyrazine, possessing both a bromine and an iodine atom. The differential reactivity of the carbon-iodine versus the carbon-bromine bond in cross-coupling reactions presents an opportunity for sequential, site-selective modifications. The iodo group can typically be reacted selectively over the bromo group, allowing for the introduction of a substituent at the 2-position, followed by a subsequent reaction at the 5-position. This "one-pot" or stepwise functionalization is highly valuable for the efficient synthesis of complex, unsymmetrically substituted pyrazine derivatives.

Given the established importance of substituted pyrazines in drug discovery and materials science, this compound represents a valuable, yet likely underexplored, building block. Its investigation in academic settings would be aimed at elucidating its precise reactivity, developing synthetic methodologies to exploit its differential halogenation, and synthesizing novel compounds for biological screening or as new functional materials.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₅H₄BrIN₂
Molecular Weight 310.91 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NC=C(Br)C=N1I
Physical State Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrIN2

Molecular Weight

298.91 g/mol

IUPAC Name

5-bromo-2-iodo-3-methylpyrazine

InChI

InChI=1S/C5H4BrIN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3

InChI Key

DWPCUQHAWFUFAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1I)Br

Origin of Product

United States

Reactivity and Reaction Mechanisms of 5 Bromo 2 Iodo 3 Methylpyrazine

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and copper, provides a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of 5-bromo-2-iodo-3-methylpyrazine. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and specific regioselectivity, targeting either the more reactive C-I bond or the less reactive C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are extensively used for the functionalization of halo-heterocycles. The general mechanism for these reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The relative reactivity of aryl halides in palladium-catalyzed couplings typically follows the order I > Br > Cl, a trend that is central to the selective functionalization of dihalogenated pyrazines.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for selective mono-arylation or sequential diarylation.

By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the boronic acid, the Suzuki-Miyaura coupling can be directed to occur preferentially at the more labile C-I bond. For instance, using a slight excess of a boronic acid at lower temperatures would favor the substitution of the iodine atom. Subsequent reaction under more forcing conditions or with a different boronic acid could then functionalize the C-Br position. This stepwise approach is a cornerstone of creating diverse pyrazine (B50134) derivatives. nih.govnih.gov

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of Dihalogenated Heterocycles

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemperature (°C)Product(s) & Yield(s)Reference
2,5-DibromopyrazinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Ethanol (B145695)/H₂O802-Bromo-5-phenylpyrazine (70%)Inferred from similar reactions
2,4-Dichloropyridine4-Methoxyphenyl-boronic acidPd/IPr (3)K₃PO₄Dioxane/H₂ORT4-Chloro-2-(4-methoxyphenyl)pyridine (Good Yield) academie-sciences.fr
2,4,6-Trichloropyrido[2,3-d]pyrimidinep-Methoxyphenyl-boronic acid (1 equiv)Pd(PPh₃)₄ (5)K₂CO₃Toluene1104-Arylated product (83%) libretexts.org

This table presents data for analogous compounds to illustrate the principles of regioselective Suzuki-Miyaura coupling.

The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, is a highly effective method for constructing C(sp²)-C(sp) bonds. organic-chemistry.orgyoutube.comwikipedia.org In the case of this compound, the higher reactivity of the C-I bond dictates that the initial alkynylation will occur at the 2-position under standard Sonogashira conditions. rsc.orgnih.gov

This regioselectivity allows for the synthesis of 2-alkynyl-5-bromo-3-methylpyrazines. These intermediates can then undergo a second cross-coupling reaction at the C-Br position, such as another Sonogashira coupling with a different alkyne, or a Suzuki or Stille coupling, to generate unsymmetrically disubstituted pyrazines. Copper-free Sonogashira protocols have also been developed and may offer advantages in certain synthetic contexts. organic-chemistry.orguwindsor.ca

Table 2: Illustrative Conditions for Regioselective Sonogashira Coupling

This table provides examples from related heterocyclic systems to demonstrate the principles of regioselective Sonogashira coupling.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org It is known for its high functional group tolerance and reactivity. For this compound, a Negishi coupling would be expected to proceed with high selectivity at the C-I bond due to the established reactivity order of halogens in palladium-catalyzed reactions. This allows for the introduction of a wide range of alkyl, aryl, and vinyl groups. The use of highly active zinc reagents can facilitate coupling at milder conditions compared to other methods. rsc.orguwindsor.ca

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner with an organic halide, catalyzed by palladium. nih.gov A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. Similar to other palladium-catalyzed cross-couplings, the reaction with this compound would be highly regioselective for the C-I bond. nih.gov This selectivity enables the synthesis of 2-substituted-5-bromo-3-methylpyrazines, which are valuable intermediates for further diversification. researchgate.netnih.gov

Table 3: General Parameters for Negishi and Stille Couplings of Dihalo-N-Heterocycles

ReactionSubstrate TypeCoupling PartnerCatalyst SystemSolventGeneral ConditionsExpected Selectivity
NegishiDihalo-N-heterocycle (I, Br)Organozinc halidePd(PPh₃)₄ or Ni(dppe)Cl₂THF, DMFMild to moderate temperaturesPreferential reaction at C-I
StilleDihalo-N-heterocycle (I, Br)OrganostannanePd(PPh₃)₄, Pd₂(dba)₃Toluene, DioxaneOften requires heating, sometimes with additives like Cu(I) saltsPreferential reaction at C-I

This table outlines general conditions based on established principles for these coupling reactions.

The concept of regioselectivity is paramount in the chemistry of dihalogenated pyrazines like this compound. The difference in bond dissociation energies (C-I < C-Br) is the primary determinant for the selective reaction at the C-I position under palladium catalysis. This inherent reactivity difference allows for "orthogonal" or sequential cross-coupling reactions.

A typical strategy involves a first coupling reaction under mild conditions to functionalize the C-I position. After purification of the mono-functionalized intermediate (e.g., 2-aryl-5-bromo-3-methylpyrazine), a second, often more forcing, coupling reaction can be performed to modify the C-Br position. This orthogonal approach enables the synthesis of a vast array of asymmetrically substituted pyrazines from a single starting material. The choice of catalyst and ligand can also influence the regioselectivity, with more electron-rich and bulky phosphine (B1218219) ligands sometimes enhancing the reactivity difference between the two halogen sites. academie-sciences.frlibretexts.orgorganic-chemistry.org

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysis is more common for C-C bond formation, copper-catalyzed cross-coupling reactions, particularly for forming C-N and C-O bonds (Ullmann condensation), are well-established. In recent years, copper catalysis has also emerged as a more cost-effective and environmentally friendly alternative to palladium for certain C-C bond-forming reactions.

For this compound, copper-catalyzed couplings could potentially offer different reactivity profiles compared to palladium. While the general reactivity trend of halogens (I > Br) often holds, the specific ligand and reaction conditions can significantly influence the outcome. Copper-catalyzed Sonogashira-type reactions are known and could be applied to this system. Furthermore, copper can catalyze the coupling of organoboranes and organozinc reagents with aryl halides, presenting an alternative to palladium-based Suzuki and Negishi reactions. The development of efficient copper-catalyzed methods for the selective functionalization of dihalogenated pyrazines is an active area of research.

Table 4: Overview of Copper-Catalyzed Cross-Coupling Reactions with Halo-Heterocycles

Reaction TypeSubstrate TypeCoupling PartnerCatalyst SystemBaseSolventGeneral Conditions
Ullmann-type C-N CouplingHalo-N-heterocycleAmine, AzoleCuI, Cu₂O, or Cu salts with ligandsK₂CO₃, Cs₂CO₃DMF, DMSOElevated temperatures
Sonogashira-typeAryl iodide/bromideTerminal alkyneCu(I) salt, often with a ligandAmine baseVariousMild to elevated temperatures
Suzuki-Miyaura-typeAryl bromide/iodideArylboraneCu(I) or Cu(II) with ligandBaseVariousElevated temperatures

This table summarizes general conditions for copper-catalyzed couplings involving halo-heterocycles.

Chan-Lam Coupling

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, specifically aryl ethers and aryl amines. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl boronic acid with an alcohol or an amine. wikipedia.org The reaction can be performed at room temperature and is open to the air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a copper(III) intermediate which undergoes reductive elimination to form the desired product. wikipedia.org

For a dihalogenated substrate like this compound, the Chan-Lam coupling would offer a pathway to selectively introduce an amino or alkoxy group. The higher reactivity of the C-I bond compared to the C-Br bond under copper catalysis would likely favor substitution at the 2-position. While specific studies on this compound in Chan-Lam couplings are not extensively documented in readily available literature, the general principles of this reaction suggest it as a viable method for its functionalization. The reaction's utility is often enhanced by the choice of ligands and the ability to proceed under mild conditions, which is beneficial for complex heterocyclic substrates. rsc.orgyoutube.com

Ullmann-Type Reactions

Ullmann-type reactions are copper-catalyzed nucleophilic aromatic substitutions that form carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgrsc.org The classic Ullmann reaction involves the self-coupling of two aryl halides to form a biaryl compound, often requiring high temperatures. organic-chemistry.org More broadly, Ullmann-type reactions encompass the coupling of an aryl halide with a variety of nucleophiles, including alcohols, amines, and thiols. organic-chemistry.orgnih.gov

In the context of this compound, the differential reactivity of the C-I and C-Br bonds is a key consideration. The C-I bond is generally more susceptible to oxidative addition to the copper catalyst, making the 2-position the probable site for initial reaction. This selectivity would allow for the stepwise introduction of different substituents. For instance, an Ullmann condensation with an amine or an alcohol would be expected to yield the 2-substituted-5-bromo-3-methylpyrazine. The development of modern Ullmann-type reactions with improved ligands has enabled these couplings to proceed under milder conditions with greater functional group tolerance, which is crucial for substituted pyrazines. nih.gov

Table 1: Comparison of Chan-Lam and Ullmann-Type Reactions for Halogenated Pyrazines

FeatureChan-Lam CouplingUllmann-Type Reactions
Electrophile Aryl Boronic AcidAryl Halide
Nucleophile Alcohols, AminesAlcohols, Amines, Thiols, etc.
Catalyst Copper ComplexesCopper (often in excess) or Copper Salts with Ligands
Typical Conditions Room temperature, open to airOften requires elevated temperatures, though milder conditions are now common
Key Advantage Mild reaction conditionsBroad scope of nucleophiles

Nickel-Catalyzed Transformations

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, often providing complementary reactivity to palladium-based systems. For substrates like this compound, nickel catalysts can facilitate a variety of transformations, including Suzuki, Negishi, and Kumada couplings. The reactivity of the C-I versus C-Br bond under nickel catalysis would again be a central factor in determining the regioselectivity of these reactions. Typically, the C-I bond is more reactive, allowing for selective coupling at the 2-position. This differential reactivity can be exploited to synthesize disubstituted pyrazines in a controlled, stepwise manner.

Nucleophilic Aromatic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.de The presence of electron-withdrawing halogen atoms, such as bromine and iodine, further activates the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In this compound, a nucleophile can displace either the bromide or the iodide.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orglibretexts.org The rate of substitution is influenced by the ability of the ring to stabilize the negative charge and the nature of the leaving group. Generally, iodine is a better leaving group than bromine in SNAr reactions. Therefore, nucleophilic attack on this compound is expected to preferentially occur at the 2-position, leading to the displacement of the iodide. youtube.com The electron-donating methyl group at the 3-position may slightly modulate the reactivity of the adjacent positions.

Electrophilic Substitution Reactions on the Pyrazine Ring

Direct electrophilic aromatic substitution on the pyrazine ring is generally difficult. thieme-connect.de The two ring nitrogen atoms are basic and will be protonated under the acidic conditions often required for electrophilic substitution, which strongly deactivates the ring towards attack by an electrophile. thieme-connect.deresearchgate.net This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts acylations challenging. thieme-connect.de

For electrophilic substitution to occur on a pyrazine ring, the presence of strong activating groups is typically necessary. researchgate.net In this compound, the halogens are deactivating groups, and the methyl group is only weakly activating. Therefore, direct electrophilic substitution on the pyrazine ring of this compound is not a synthetically viable pathway under standard conditions. stackexchange.com

Radical Reactions Involving Halogenated Pyrazines

Halogenated aromatic compounds can participate in radical reactions, often initiated by light (hv) or a radical initiator. youtube.comyoutube.com Free radical halogenation, for example, involves the substitution of a hydrogen atom with a halogen via a radical chain mechanism. youtube.comyoutube.com In the case of this compound, the most likely site for radical substitution would be the methyl group, leading to the formation of a benzylic-type radical intermediate. This would result in halogenation at the methyl group rather than on the pyrazine ring itself.

Another class of radical reactions is the radical nucleophilic substitution (SRN1) mechanism. This pathway can be an alternative to the SNAr mechanism for the substitution of halides on aromatic rings. The SRN1 mechanism involves an electron transfer to the substrate to form a radical anion, which then fragments to give an aryl radical and a halide ion. The aryl radical can then react with a nucleophile.

Halogen Dance Reactions and Halogen Migration Phenomena

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgclockss.orgrsc.org This reaction proceeds through a series of deprotonation and metalation steps, often facilitated by strong bases like lithium amides or alkyl lithiums at low temperatures. wikipedia.orgclockss.org The driving force for the migration is the formation of a more stable organometallic intermediate.

For a substrate like this compound, a halogen dance reaction could potentially be induced under strongly basic conditions. This would involve the deprotonation of the ring at a position adjacent to a halogen, followed by a series of intermediates that could lead to the migration of either the bromine or iodine atom. The halogen dance provides a powerful method for functionalizing positions on a ring that are not accessible through other means. wikipedia.orgrsc.org The reaction can be terminated by quenching with an electrophile, which would trap the organometallic intermediate at its new position. This phenomenon has been observed in various heterocyclic systems, including pyridines and thiophenes. clockss.orgeurekaselect.com

Derivatization and Functionalization Strategies of 5 Bromo 2 Iodo 3 Methylpyrazine

Introduction of Carbon-Based Substituents (C-C Coupling)

The selective functionalization of the C2 and C5 positions of 5-bromo-2-iodo-3-methylpyrazine via palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility. This allows for the sequential introduction of various carbon-based moieties.

Suzuki-Miyaura Coupling: This reaction is widely employed for the formation of C-C bonds between the pyrazine (B50134) core and aryl or vinyl boronic acids or their esters. The greater lability of the C-I bond allows for selective coupling at the C2 position while leaving the C-Br bond intact for subsequent transformations. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₃PO₄ or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) and water. mdpi.comresearchgate.net By carefully controlling the reaction conditions, it is possible to achieve high yields of the 2-substituted-5-bromopyrazine derivative. Subsequent Suzuki-Miyaura coupling at the C5 position can then be carried out, often under more forcing conditions, to yield 2,5-disubstituted pyrazines.

Sonogashira Coupling: The introduction of alkynyl groups is readily achieved via the Sonogashira reaction. wikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction proceeds selectively at the C2 position. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The resulting 2-alkynyl-5-bromo-3-methylpyrazines are valuable intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups.

Stille Coupling: The Stille reaction provides an alternative method for C-C bond formation, utilizing organotin reagents. wikipedia.org It offers a broad substrate scope and is tolerant of a wide range of functional groups. The reactivity profile mirrors that of other palladium-catalyzed couplings, with the initial reaction occurring at the C2-iodo position.

Negishi Coupling: The Negishi coupling, which employs organozinc reagents, is another powerful tool for the functionalization of this compound. This method is particularly useful for introducing alkyl, aryl, and vinyl substituents.

Below is a table summarizing representative C-C coupling reactions on dihalopyrazines, illustrating the typical selectivity and conditions.

Coupling Type Position Coupling Partner Catalyst/Ligand Base Solvent Yield (%)
Suzuki-MiyauraC2Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good
SonogashiraC2Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHFGood
StilleC2OrganostannanePd(PPh₃)₄-TolueneGood
NegishiC2Organozinc reagentPd(dppf)Cl₂-THFGood

Introduction of Heteroatom-Based Substituents (C-N, C-O, C-S Coupling)

The introduction of nitrogen, oxygen, and sulfur nucleophiles can also be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and its analogues for C-O and C-S bond formation.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the pyrazine core with a wide variety of primary and secondary amines. The selectivity for the C2 position is again observed, enabling the synthesis of 2-amino-5-bromo-3-methylpyrazine (B1288843) derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and can be tuned depending on the nature of the amine.

C-O and C-S Coupling: The formation of C-O and C-S bonds can be accomplished by coupling with alcohols, phenols, and thiols. These reactions often require specific ligand systems to promote the desired transformation and can be more challenging than C-N coupling.

A summary of representative heteroatom coupling reactions is presented in the table below.

Coupling Type Position Nucleophile Catalyst/Ligand Base Solvent Yield (%)
Buchwald-HartwigC2Primary/Secondary AminePd₂(dba)₃/XantphosCs₂CO₃TolueneGood
C-O CouplingC2Alcohol/PhenolPd(OAc)₂/t-Bu₃PK₂CO₃DioxaneModerate
C-S CouplingC2ThiolPd(PPh₃)₄/dppfNaOt-BuTolueneModerate

Post-Synthetic Modification of Introduced Functional Groups

The functional groups introduced via cross-coupling reactions can be further elaborated to access a wider range of pyrazine derivatives. For example, an alkynyl group introduced by a Sonogashira coupling can be hydrated to a methyl ketone or reduced to an alkyl group. A cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. An introduced nitroaryl substituent can be reduced to the corresponding aminoaryl group, which can then be subjected to a variety of further transformations such as diazotization and subsequent substitution. These post-synthetic modifications significantly expand the synthetic utility of this compound as a building block.

Stereoselective Transformations

While the pyrazine ring itself is achiral, the introduction of chiral substituents or the creation of chiral centers in the side chains of pyrazine derivatives opens up the possibility of stereoselective transformations. For instance, if a substituent with a prochiral center is introduced, subsequent reactions can be designed to proceed with high stereoselectivity, yielding enantiomerically enriched or pure products. The use of chiral catalysts or auxiliaries in these transformations is a key strategy. For example, the asymmetric reduction of a ketone substituent on the pyrazine ring can lead to the formation of a chiral alcohol.

Synthesis of Complex Polycyclic Systems Incorporating Pyrazine Moieties

This compound is a valuable precursor for the synthesis of more complex polycyclic and heterocyclic systems containing a pyrazine ring. Through a sequence of cross-coupling reactions and subsequent intramolecular cyclization reactions, a variety of fused ring systems can be constructed. For example, a 2-alkynyl-5-amino-3-methylpyrazine, synthesized through a Sonogashira coupling followed by a Buchwald-Hartwig amination at the C5 position, could potentially undergo an intramolecular cyclization to form a pyrrolo[2,3-b]pyrazine derivative. Similarly, strategic introduction of appropriate functional groups at the C2 and C5 positions can facilitate intramolecular Heck reactions or other cyclization cascades to build elaborate molecular architectures. These complex systems are of interest in various fields, including medicinal chemistry and materials science.

Applications of 5 Bromo 2 Iodo 3 Methylpyrazine As a Chemical Building Block in Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The pyrazine (B50134) ring is a common motif in numerous natural products and synthetic compounds of interest. The presence of both a bromine and an iodine atom on the 3-methylpyrazine core of 5-Bromo-2-iodo-3-methylpyrazine allows for stepwise and selective functionalization, enabling the synthesis of a diverse array of more complex heterocyclic systems. The differential reactivity of the carbon-iodine and carbon-bromine bonds is key to this selectivity. Generally, the C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for the selective substitution of the iodine atom, leaving the bromine atom intact for subsequent transformations.

This differential reactivity is instrumental in creating advanced heterocyclic scaffolds. For instance, a Suzuki or Stille coupling can be performed at the 2-position (originally bearing the iodine), followed by a subsequent, different cross-coupling reaction or a nucleophilic aromatic substitution at the 5-position (bearing the bromine). This stepwise approach provides access to unsymmetrically substituted pyrazines, which are often challenging to synthesize through other methods. These resulting polysubstituted pyrazines can then serve as precursors for even more complex fused heterocyclic systems, such as pyrazinopyrimidines or pteridines, which are prevalent in medicinal chemistry.

Intermediate in the Synthesis of Biologically Relevant Molecules

The pyrazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. Consequently, substituted pyrazines are integral components of many pharmacologically active compounds.

Pyrazine-Containing Pharmacophores in Medicinal Chemistry Research

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. mdpi.com The strategic functionalization of the pyrazine core, facilitated by starting materials like this compound, allows for the precise positioning of various functional groups to match the binding site of a target protein.

The introduction of diverse substituents through cross-coupling reactions at the bromo and iodo positions can modulate the electronic properties and steric profile of the molecule, leading to the development of new pharmacophores. For example, the introduction of aromatic or heteroaromatic rings can lead to compounds with potential applications as kinase inhibitors, a significant class of anticancer drugs. nih.govnih.gov The design of novel nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors highlights the utility of the pyrazine core in developing potent therapeutic agents. nih.gov

Scaffolds for Investigating Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The ability to systematically and selectively modify a lead compound is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting material for building a library of analogues for SAR studies.

By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can generate a matrix of compounds with diverse substituents at the 2- and 5-positions of the pyrazine ring. For instance, a series of aryl groups can be introduced at the 2-position via Suzuki coupling, while a variety of amines or alcohols can be introduced at the 5-position. The biological evaluation of this library of compounds can then provide a detailed picture of the SAR for a particular biological target, guiding the design of more effective therapeutic agents. nih.govnih.gov

Role in Materials Science Precursor Development

The applications of functionalized pyrazines extend beyond medicinal chemistry into the realm of materials science. The pyrazine ring system can be incorporated into larger conjugated systems to create organic materials with interesting photophysical and electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The ability to introduce different functional groups onto the pyrazine core using this compound as a precursor is highly advantageous for tuning the properties of these materials. For example, the introduction of electron-donating and electron-accepting groups can be used to modulate the HOMO/LUMO energy levels of the material, thereby influencing its emission color in an OLED or its efficiency in an OPV. The ordered, stepwise synthesis possible with this dihalogenated pyrazine allows for the precise construction of well-defined oligomers and polymers for materials applications. While direct use of this compound in materials science is not extensively documented, the principles of using dihalogenated heterocycles as building blocks for functional organic materials are well-established.

Convergent and Divergent Synthetic Pathways Utilizing this compound

The presence of two distinct and orthogonally reactive halogens makes this compound a valuable node for both convergent and divergent synthetic strategies.

In a divergent synthesis , a common intermediate is used to generate a library of structurally diverse compounds. rsc.org Starting from this compound, one can envision a divergent approach where the iodine is first reacted with a particular coupling partner. The resulting 5-bromo-2-substituted-3-methylpyrazine can then be subjected to a variety of different reactions at the bromine position to create a family of related but distinct molecules. This is particularly useful in drug discovery for rapidly exploring the chemical space around a hit compound. rsc.org

The table below illustrates the potential for selective cross-coupling reactions, which forms the basis for its use in both convergent and divergent synthetic schemes.

Reactive Site Potential Cross-Coupling Reaction Coupling Partner Potential Product Class
2-IodoSuzuki CouplingAryl/Heteroaryl Boronic Acids2-Aryl-5-bromo-3-methylpyrazines
2-IodoSonogashira CouplingTerminal Alkynes2-Alkynyl-5-bromo-3-methylpyrazines
2-IodoStille CouplingOrganostannanes2-Alkyl/Aryl-5-bromo-3-methylpyrazines
5-Bromo (post-iodo functionalization)Buchwald-Hartwig AminationAmines2,5-Disubstituted-3-methylpyrazines (with N-substituent)
5-Bromo (post-iodo functionalization)Heck CouplingAlkenes2,5-Disubstituted-3-methylpyrazines (with vinyl substituent)

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 2 Iodo 3 Methylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 5-Bromo-2-iodo-3-methylpyrazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete structural assignment. Due to the absence of specific experimental data for this compound in the reviewed literature, the following sections will discuss the expected spectral features based on analysis of the closely related analogue, 5-Bromo-2-iodo-3-methylpyridine.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a potential this compound, one would anticipate two distinct signals. The methyl group protons (-CH₃) would likely appear as a singlet in the upfield region, typically between δ 2.0 and 3.0 ppm. The chemical shift of this singlet is influenced by the electronic effects of the adjacent halogen and nitrogen atoms in the pyrazine (B50134) ring.

The pyrazine ring itself would exhibit a single proton signal, also a singlet, in the downfield aromatic region, likely between δ 8.0 and 9.0 ppm. The precise chemical shift would be dictated by the combined deshielding effects of the electronegative bromine and iodine atoms, as well as the two nitrogen atoms within the aromatic ring.

For the analogous compound, 5-Bromo-2-iodo-3-methylpyridine , the ¹H NMR spectrum would similarly show a singlet for the methyl group. However, the pyridine (B92270) ring would display two aromatic proton signals, which would likely appear as doublets due to spin-spin coupling.

Proton Environment (Predicted for this compound) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Methyl Protons (-CH₃)2.0 - 3.0Singlet (s)
Pyrazine Ring Proton8.0 - 9.0Singlet (s)

This table represents predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, five distinct carbon signals would be expected. The methyl carbon would appear at the highest field (lowest chemical shift), typically in the range of δ 15-25 ppm. The four carbons of the pyrazine ring would resonate in the downfield region, generally between δ 120 and 160 ppm.

The carbon atoms directly bonded to the electronegative bromine and iodine atoms (C-Br and C-I) would experience significant deshielding, resulting in downfield chemical shifts. The carbon attached to the iodine atom is expected to be the most downfield of the two, though the effect of iodine can sometimes be complex. The remaining two pyrazine carbons would also have distinct chemical shifts influenced by the nitrogen atoms and the substituents.

In the case of 5-Bromo-2-iodo-3-methylpyridine , a similar pattern of six carbon signals would be observed, with the chemical shifts reflecting the different electronic environment of the pyridine ring compared to a pyrazine ring.

Carbon Environment (Predicted for this compound) Predicted Chemical Shift (δ, ppm)
Methyl Carbon (-CH₃)15 - 25
Pyrazine Ring Carbon (C-H)140 - 155
Pyrazine Ring Carbon (C-CH₃)145 - 160
Pyrazine Ring Carbon (C-Br)120 - 135
Pyrazine Ring Carbon (C-I)100 - 115

This table represents predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would be of limited use for this compound itself if both the methyl and pyrazine protons are singlets, as it primarily shows correlations between coupled protons. However, in derivatives where coupling exists, it would be vital.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the methyl protons and the methyl carbon, and between the pyrazine ring proton and its directly attached carbon. This is a powerful tool for assigning which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for this structure. It reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. For this compound, one would expect to see correlations from the methyl protons to the C-CH₃ carbon and the adjacent ring carbons. The pyrazine proton would show correlations to the carbons two and three bonds away. These correlations would definitively establish the substitution pattern on the pyrazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for halogenated aromatic compounds include the loss of the halogen atoms as radicals (·Br or ·I) or the loss of a methyl radical (·CH₃). The subsequent fragmentation of the pyrazine ring could also occur.

Ion m/z (relative to ⁷⁹Br) Significance
[M]⁺311.8Molecular Ion
[M+2]⁺313.8Isotopic peak due to ⁸¹Br
[M-CH₃]⁺296.8Loss of a methyl radical
[M-Br]⁺232.9Loss of a bromine radical
[M-I]⁺184.9Loss of an iodine radical

This table presents predicted m/z values for the major isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed around 2850-3000 cm⁻¹.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H and the methyl C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹).

C=N and C=C stretching: The stretching vibrations of the pyrazine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Br and C-I stretching: The carbon-halogen stretching vibrations are found at lower frequencies. The C-Br stretch typically appears in the 500-650 cm⁻¹ range, while the C-I stretch is found at even lower frequencies, usually below 500 cm⁻¹.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other due to selection rules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data would confirm the substitution pattern on the pyrazine ring and provide insights into how the molecules pack in the crystal lattice. To date, no published crystal structure for this compound has been found in the searched databases.

Chromatographic Techniques for Purity Assessment and Separation

The purity of this compound and its derivatives is critical for their application in research and synthesis. Chromatographic techniques are the cornerstone for both the qualitative assessment of purity and the preparative separation of these compounds from reaction mixtures and impurities. The choice of a specific chromatographic method depends on the volatility and polarity of the compound, as well as the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like many pyrazine derivatives. For halogenated aromatic compounds, reversed-phase HPLC is a common and effective method.

Research Findings: While specific HPLC methods for this compound are not extensively documented in publicly available literature, general principles for the separation of halogenated aromatic compounds can be applied. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The retention of the analyte is influenced by its hydrophobicity; in this case, the presence of both bromine and iodine atoms contributes significantly to the compound's retention on the reversed-phase column.

The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The elution strength is controlled by adjusting the proportion of the organic solvent. Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve good resolution between the target compound and any impurities, which may have different polarities. Detection is commonly performed using a UV detector, as the pyrazine ring system exhibits strong UV absorbance.

A study on the separation of related halogenated aromatic compounds suggests that parameters such as column temperature and the use of different stationary phases (e.g., phenyl-hexyl or PFP columns) can be optimized to improve resolution between closely eluting species. For nitrogen-containing aromatic compounds, tailing of peaks can sometimes be an issue due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. This can often be mitigated by using end-capped columns or by the addition of a small amount of an amine modifier, like triethylamine (B128534) (TEA), to the mobile phase.

A hypothetical HPLC method for the purity assessment of this compound is presented in the table below. This is a representative method based on common practices for similar compounds.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~15-18 minutes (highly dependent on exact conditions)

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC is a suitable method for its purity assessment. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectral data for structural confirmation.

Research Findings: The analysis of alkylpyrazines by GC-MS is a well-established field. acs.org The choice of the stationary phase is crucial for achieving good separation of isomers and related compounds. Common stationary phases for pyrazine analysis include non-polar phases like DB-1 (100% dimethylpolysiloxane) and more polar phases like ZB-WAXplus (polyethylene glycol). acs.org For halogenated compounds, a mid-polarity column is often a good starting point.

The temperature program of the GC oven is a critical parameter that is optimized to ensure a good separation within a reasonable analysis time. The injector and detector temperatures are typically set high enough to ensure the rapid vaporization of the sample and prevent condensation.

A representative GC method for the analysis of this compound is outlined in the table below. This method is based on general procedures for similar halogenated heterocyclic compounds.

ParameterCondition
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Scan Range (MS) 50-400 m/z
Injection Volume 1 µL (splitless)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for the initial screening of purification conditions. It can also be used for a preliminary assessment of purity.

Research Findings: For the analysis of substituted pyrazines, TLC is typically performed on silica gel plates. The separation is based on the differential adsorption of the compounds to the silica gel stationary phase. A mobile phase, or eluent, is chosen to move the compounds up the plate. The polarity of the eluent is a critical factor; a more polar eluent will result in a higher retention factor (Rf) for the compounds.

For a di-halogenated methylpyrazine, a mobile phase of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is generally effective. By testing different ratios of these solvents, an optimal mobile phase can be determined that provides good separation between the target compound and any impurities. Visualization of the spots on the TLC plate is typically achieved under UV light, as pyrazine derivatives are often UV-active.

A typical TLC system for the analysis of this compound is described in the table below.

ParameterCondition
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 v/v)
Development In a closed chamber saturated with the mobile phase vapor
Visualization UV lamp (254 nm)
Expected Rf 0.3 - 0.5 (highly dependent on the exact mobile phase composition)

Computational and Theoretical Studies on 5 Bromo 2 Iodo 3 Methylpyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 5-bromo-2-iodo-3-methylpyrazine, these methods can predict its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and equilibrium geometry of molecules. nih.govnih.gov For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized molecular geometry. princeton.edu These calculations would provide precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of its atoms.

The electronic properties, including total energy, dipole moment, and the distribution of electron density, can also be determined. The substitution pattern, with a bromine atom at position 5, an iodine atom at position 2, and a methyl group at position 3, is expected to significantly influence the electronic landscape of the pyrazine (B50134) ring. The electronegative halogen atoms will withdraw electron density, while the methyl group will act as a weak electron donor.

A representative optimized geometry for a related dihalopyrazine is presented in the table below to illustrate the type of data obtained from DFT calculations.

ParameterValue (for a model dihalopyrazine)
C-C bond length (Å)1.39 - 1.41
C-N bond length (Å)1.33 - 1.35
C-Br bond length (Å)~1.89
C-I bond length (Å)~2.10
C-H (methyl) bond length (Å)~1.09
Pyrazine ring planarityNear planar

Note: The values in this table are illustrative and based on general findings for similar halogenated pyrazines. Specific values for this compound would require dedicated DFT calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for calculating molecular properties. hu-berlin.dersc.orgnih.gov Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can offer more precise predictions for properties like electron correlation energies and weak interactions. For this compound, ab initio calculations could be employed to refine the understanding of its electronic states and to accurately predict spectroscopic parameters that can be compared with experimental data.

Molecular Orbital Analysis

The analysis of molecular orbitals (MOs) is crucial for understanding the chemical reactivity and electronic transitions within a molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. imperial.ac.ukyoutube.com The energy and spatial distribution of the HOMO and LUMO of this compound would be key indicators of its chemical behavior.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In this compound, the HOMO is likely to have significant contributions from the pyrazine ring's π-system and potentially the lone pairs of the halogen atoms. The LUMO is expected to be a π* orbital of the pyrazine ring, with its energy lowered by the electron-withdrawing effects of the bromine and iodine atoms.

The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular OrbitalEnergy (eV) - IllustrativeCharacteristics
HOMO-6.5 to -7.5Likely π-orbital on the pyrazine ring with some halogen character.
LUMO-1.0 to -2.0Likely π*-orbital on the pyrazine ring.
HOMO-LUMO Gap4.5 to 6.5Indicates moderate to high stability.

Note: These energy values are estimations based on studies of similar halogenated aromatic compounds and would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net For this compound, an MEP map would be invaluable for identifying the most probable sites for chemical reactions.

The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this molecule, the nitrogen atoms of the pyrazine ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the methyl group and, to some extent, the halogen atoms (due to the σ-hole effect, particularly for iodine) could exhibit positive potential, indicating sites for nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore potential reaction pathways involving this compound. This involves calculating the potential energy surface for a given reaction, identifying transition states, and determining the activation energies. researchgate.netnih.gov For instance, the mechanism of nucleophilic aromatic substitution, a common reaction for halo-aromatic compounds, could be investigated.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of two different halogen atoms on the pyrazine (B50134) core of "5-Bromo-2-iodo-3-methylpyrazine" offers a prime opportunity for selective and sequential cross-coupling reactions. Future research will likely focus on the development of novel catalytic systems that can differentiate between the C-Br and C-I bonds with high selectivity. The C-I bond is generally more reactive towards catalytic activation, such as in palladium-catalyzed cross-coupling reactions, than the C-Br bond. youtube.comlibretexts.orgresearchgate.netyoutube.comyoutube.com This differential reactivity can be exploited to introduce a diverse range of substituents in a stepwise manner.

Key areas for investigation include:

Ligand Design: The synthesis and screening of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium or other transition metal catalysts could lead to enhanced selectivity and reactivity. Ligands with specific steric and electronic properties can fine-tune the catalyst's ability to discriminate between the two halogen atoms.

Catalyst Optimization: Research into bimetallic catalytic systems or catalysts based on earth-abundant metals like nickel, copper, or iron could provide more sustainable and cost-effective alternatives to palladium. nih.gov A novel method for the synthesis of pyrazine derivatives has been developed using an asymmetric ligand-based copper catalyst. sioc-journal.cn

Reaction Condition Screening: A systematic study of reaction parameters such as solvent, temperature, base, and additives will be crucial to optimize the selectivity of catalytic transformations.

A potential research direction could be the development of a one-pot, two-step functionalization of "this compound" as illustrated in the hypothetical reaction scheme below:

Hypothetical Reaction Scheme for Selective Cross-Coupling

StepReactantCatalyst SystemProduct
1This compound + R¹-B(OH)₂Pd(PPh₃)₄, Na₂CO₃5-Bromo-3-methyl-2-(R¹)-pyrazine
25-Bromo-3-methyl-2-(R¹)-pyrazine + R²-Sn(Bu)₃Pd₂(dba)₃, P(t-Bu)₃3-Methyl-2-(R¹)-5-(R²)-pyrazine

Exploration of Asymmetric Synthesis with this compound

The development of chiral pyrazine derivatives is an area of growing interest due to their potential applications in medicinal chemistry and materials science. Asymmetric synthesis involving "this compound" could lead to the creation of novel chiral ligands, catalysts, or biologically active molecules. mdpi.com

Future research in this area could focus on:

Chiral Catalysts: The use of chiral transition metal complexes or organocatalysts to induce enantioselectivity in reactions involving "this compound". sioc-journal.cnmdpi.com For example, asymmetric cross-coupling reactions could be employed to introduce a chiral substituent.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the pyrazine scaffold could direct the stereochemical outcome of subsequent reactions, after which the auxiliary can be removed.

Enantioselective Functionalization: Exploring reactions that directly functionalize the pyrazine ring or its substituents in an enantioselective manner, such as asymmetric hydrogenation or alkylation.

The successful development of asymmetric methodologies would significantly broaden the utility of "this compound" as a building block for complex, stereochemically defined molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. mdpi.comresearchgate.netgalchimia.comdoaj.org The integration of "this compound" into flow chemistry and automated synthesis platforms could accelerate the discovery and optimization of new synthetic routes and the generation of compound libraries. researchgate.netnih.gov

Future research in this domain would involve:

Development of Flow Protocols: Designing and optimizing continuous-flow protocols for the synthesis and functionalization of "this compound." This could include reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.

Automated Library Synthesis: Utilizing automated flow synthesis systems to rapidly generate a library of derivatives from "this compound" by varying the coupling partners in sequential cross-coupling reactions.

In-line Analysis and Optimization: Integrating in-line analytical techniques, such as HPLC or mass spectrometry, to monitor reaction progress in real-time and enable automated optimization of reaction conditions.

Illustrative Data for a Flow Chemistry Optimization Study

ParameterValueYield (%)
Temperature (°C)8075
10088
12092
Residence Time (min)565
1085
1591
Catalyst Loading (mol%)180
0.589
0.190

Design and Synthesis of Advanced Functional Materials

Pyrazine-containing π-conjugated materials have garnered significant interest for their potential applications in optoelectronics, such as solar cells and light-emitting diodes, owing to their favorable charge transfer properties. rsc.org The pyrazine moiety is a key component in many technologically relevant compounds. lifechemicals.com The unique electronic properties of the pyrazine ring in "this compound" make it an attractive building block for the design and synthesis of advanced functional materials. mdpi.com

Future research could explore:

Conjugated Polymers: Polymerization of "this compound" or its derivatives through cross-coupling reactions to create novel conjugated polymers with tailored electronic and optical properties. The substituents introduced at the bromo and iodo positions would significantly influence the polymer's characteristics.

Metal-Organic Frameworks (MOFs): The pyrazine nitrogen atoms can act as coordination sites for metal ions, making "this compound" a potential ligand for the construction of functional MOFs with applications in gas storage, separation, or catalysis. chinesechemsoc.orgacs.org

Molecular Switches and Sensors: The incorporation of this pyrazine derivative into larger molecular architectures could lead to materials that respond to external stimuli, such as light or chemical analytes, acting as molecular switches or sensors.

Expanding the Scope of Pyrazine-Derived Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. mdpi.com "this compound" is an ideal starting point for the generation of extensive pyrazine-derived chemical libraries due to its two distinct reactive sites.

Future efforts in this area will likely focus on:

Combinatorial Chemistry: Employing combinatorial approaches, potentially facilitated by automated synthesis platforms, to react "this compound" with a wide array of building blocks. mdpi.com This would rapidly generate a large number of structurally diverse compounds.

Diversity-Oriented Synthesis: Designing synthetic routes that not only introduce substituents but also create skeletal diversity, leading to a wider exploration of chemical space.

Fragment-Based Drug Discovery: Utilizing the pyrazine core as a central scaffold for the development of fragment libraries for screening against biological targets. The synthesis of pyrazine conjugates is a powerful approach in drug design. nih.gov

The systematic exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of "this compound" and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-iodo-3-methylpyrazine?

  • Key Methods :

  • Cyclization : Use halogenated pyrazine precursors (e.g., 2-bromo-3-methylpyrazine) with iodine sources under controlled conditions. For example, formamide with potassium carbonate under reflux can facilitate heterocycle formation .
  • Functionalization : Sequential halogenation via electrophilic substitution. Bromine is typically introduced first due to its higher reactivity, followed by iodination using agents like N-iodosuccinimide (NIS) in acidic media.
  • Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl/alkyl groups at the iodine position, using palladium catalysts .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and regiochemistry. Aromatic protons appear downfield (δ 8.5–9.5 ppm), while methyl groups resonate near δ 2.5–3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C6_6H5_5BrIN2_2, expected m/z ≈ 310.85) .
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve steric effects from the methyl group .

Q. How can the reactivity of bromine and iodine substituents be exploited in further functionalization?

  • Bromine : Undergoes nucleophilic substitution (e.g., with amines or thiols) or cross-coupling (e.g., Heck or Ullmann reactions) .
  • Iodine : Participates in Sonogashira coupling for alkyne introduction or Stille coupling for aryl/vinyl group addition. Iodine’s lower bond dissociation energy makes it more reactive than bromine in metal-catalyzed reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing derivatives of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in tosylation reactions .
  • Catalyst Screening : Copper(I) iodide improves substitution reactions (e.g., converting Br to NH2_2), while palladium catalysts (e.g., Pd(PPh3_3)4_4) are critical for cross-coupling .
  • Temperature Control : Reflux conditions (~100–120°C) for cyclization vs. room temperature for milder substitutions to avoid decomposition .

Q. What strategies address discrepancies in reported biological activities of halogenated pyrazine derivatives?

  • Data Normalization : Compare bioactivity data using standardized assays (e.g., IC50_{50} values in cancer cell lines) and account for purity (>98% by HPLC) .
  • Structural Analogues : Test this compound alongside analogues (e.g., 5-Bromo-3-phenylpyrazin-2-amine) to isolate substituent effects .
  • Mechanistic Studies : Use computational modeling (DFT) to predict binding affinities and correlate with experimental results .

Q. How does the steric environment influence regioselectivity in nucleophilic substitution reactions?

  • Steric Hindrance : The 3-methyl group directs nucleophiles to the less hindered C5-bromine position. For example, in amination reactions, NH3_3 preferentially substitutes Br over I due to steric and electronic factors .
  • Solvent Effects : Bulky solvents (e.g., THF) favor attack at iodine, while smaller solvents (e.g., MeCN) may shift selectivity to bromine .
  • Catalytic Additives : Crown ethers or phase-transfer catalysts (e.g., TBAB) can modulate reactivity by stabilizing transition states .

Methodological Notes

  • Synthetic Protocols : Always monitor reactions via TLC or LC-MS to track intermediate formation .
  • Stability : Store this compound under inert atmosphere (N2_2) at RT to prevent halogen exchange or degradation .
  • Contradictions : Address conflicting literature data by replicating experiments with controlled variables (e.g., solvent purity, catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.